molecular formula C14H18Cl2N2 B8096970 4,4'-Bis(aminomethyl)biphenyl 2HCl

4,4'-Bis(aminomethyl)biphenyl 2HCl

Cat. No.: B8096970
M. Wt: 285.2 g/mol
InChI Key: MNERMQQLLPMJTC-UHFFFAOYSA-N
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Description

Significance and Role of Biphenyl (B1667301) Scaffolds in Molecular Design

In drug design, for instance, the biphenyl scaffold has been instrumental in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, which are promising for treating various central nervous system disorders. nih.govrsc.orgresearchgate.net The scaffold provides a rigid framework to which other functional groups can be attached to optimize binding affinity and selectivity for the target receptor. nih.govrsc.org Furthermore, the biphenyl unit is a common motif in liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where its electronic and photophysical properties are exploited. researchgate.net

Overview of Diamine Linkers in Supramolecular and Polymeric Systems

Diamine linkers are molecules that contain two amine groups and are used to connect other molecular components. In supramolecular chemistry, they play a critical role in the self-assembly of complex structures such as coordination polymers, metal-organic frameworks (MOFs), and dendrimers. nih.govresearchgate.net The amine groups can coordinate to metal ions or form hydrogen bonds, directing the assembly of individual building blocks into larger, ordered architectures. nih.govresearchgate.net The length, flexibility, and geometry of the diamine linker are crucial parameters that dictate the topology and properties of the resulting supramolecular assembly.

In polymer chemistry, diamines are essential monomers for the synthesis of polyamides, polyimides, and polyureas through condensation polymerization reactions. rsc.orgrsc.orgyoutube.com These polymers often exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for high-performance applications in aerospace, electronics, and automotive industries. The choice of the diamine monomer significantly influences the properties of the final polymer, such as its solubility, processability, and thermal characteristics. mdpi.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[4-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNERMQQLLPMJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Advanced Materials Science

Polymer Chemistry and Macromolecular Architectures

The bifunctionality of 4,4'-Bis(aminomethyl)biphenyl enables its use in various polymerization reactions, leading to diverse and complex macromolecular structures. Anionic polymerization, for instance, is a powerful technique for creating well-defined model polymers with complex architectures such as star, graft, and hyperbranched structures. researchgate.net The precise nature of the aminomethyl groups on the biphenyl (B1667301) scaffold allows for controlled polymer chain growth, leading to materials with tailored properties. Dendritic polymers, which are highly branched, globular structures, represent another area where such monomers are influential, forming the basis for functional polymeric scaffolds in fields ranging from biosensors to coatings. rsc.org

High-performance polymers are engineered to maintain their integrity and mechanical properties under harsh conditions, including high temperatures and chemical exposure. The integration of the rigid biphenyl structure from 4,4'-Bis(aminomethyl)biphenyl is a key strategy in developing such materials.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal and chemical resistance. They are commonly synthesized via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical cyclodehydration. researchgate.netkoreascience.kr The diamine 4,4'-Bis(aminomethyl)biphenyl serves as an ideal building block for this process. Its reaction with various aromatic tetracarboxylic dianhydrides can produce a range of polyimides.

The properties of the resulting polyimides are directly influenced by the structure of the diamine and dianhydride precursors. For instance, a novel diamine, 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl (B4AP), which is structurally similar to the subject compound, was synthesized and reacted with dianhydrides like BTDA, ODPA, and 6FDA to create a new series of polyimides. researchgate.net These polymers demonstrated high thermal stability, with decomposition temperatures starting around 400°C. researchgate.net Copolymerization with other diamines, such as 4,4'-methylenedianiline (B154101) (MDA), further enhanced the thermal stability, pushing the 5% weight loss temperature (T5) from a range of 459–516°C to 496–538°C under a nitrogen atmosphere. researchgate.net This illustrates the potential for creating highly robust polyimide composites by incorporating 4,4'-Bis(aminomethyl)biphenyl into the polymer backbone.

Table 1: Thermal Properties of Polyimides and Copolyimides Derived from a Structurally Similar Diamine (B4AP)

PolymerDianhydrideT5 (°C) in N2Char Yield at 800°C (%)
Polyimide 1BTDA45958
Polyimide 2ODPA51660
Polyimide 36FDA50459
Copolyimide 1 (with MDA)BTDA49662
Copolyimide 2 (with MDA)ODPA53864
Copolyimide 3 (with MDA)6FDA52963

Data derived from studies on a structurally related diamine, illustrating the potential performance of polyimides based on 4,4'-Bis(aminomethyl)biphenyl. Source: researchgate.net

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by high surface areas and extensive microporosity and mesoporosity. rsc.org These networks are typically formed by the extensive crosslinking of aromatic monomers. A common precursor for HCPs is 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP), which undergoes Friedel-Crafts alkylation to create a rigid, porous network. rsc.org

Given its structural similarity, 4,4'-Bis(aminomethyl)biphenyl can be used to form analogous hypercrosslinked networks. The primary amine groups can react with various crosslinking agents, such as aldehydes or epoxides, to build a three-dimensional polymer structure. These resulting HCPs are expected to exhibit high thermal stability and a large surface area, making them suitable for applications like gas storage and separation. For example, HCPs synthesized from BCMBP have shown impressive CO2 uptake capacities of up to 13.4 mmol g⁻¹ at 30 bar, outperforming materials like zeolite 13X. rsc.org

The reactive amine groups and the aromatic biphenyl core of 4,4'-Bis(aminomethyl)biphenyl allow for the design of functional polymers with specific, targeted applications. The biphenyl unit itself can be modified to create coordination polymers or metal-organic frameworks (MOFs) where the rotational freedom along the C-C single bond allows the ligand to adapt to the coordination preferences of different metal ions. nih.gov

Furthermore, the amine functionalities can be reacted with aldehydes to form imine-based polymers. These materials can exhibit unique properties; for example, a fluorescent thin film developed from imines of a related biphenyl diamine demonstrated the ability to detect and remove gaseous hydrogen chloride and ammonia. ossila.com Polyimides derived from similar diamines have also been fabricated into shape-memory films, which can recover their original shape upon heating, indicating potential in thermal actuator applications. ossila.com

Tailoring Polymer Properties through Biphenyl Diamine Integration

The incorporation of specific diamine monomers is a powerful strategy for tailoring the bulk properties of polymers. Integrating 4,4'-Bis(aminomethyl)biphenyl into a polymer backbone can significantly influence its mechanical, thermal, and dielectric properties. The rigid biphenyl core enhances the thermal stability and mechanical strength, while the flexible aminomethyl linkages can improve solubility and processability compared to polymers made from more rigid, linear diamines.

The introduction of different functional groups into the polymer structure via the diamine can also fine-tune properties. For example, incorporating fluorine atoms is an effective way to lower the dielectric constant (Dk) and water absorption of a polyimide, as fluorine's high electronegativity reduces molecular polarization and its bulkiness increases free volume. nih.gov Conversely, the inclusion of ester groups can increase the crystallinity and molecular ordering of polymer chains, which also helps to reduce the dielectric properties. nih.gov By strategically copolymerizing 4,4'-Bis(aminomethyl)biphenyl with other diamines containing such functional groups, a wide range of properties can be precisely engineered. This approach allows for the creation of materials optimized for specific applications, from microelectronics to aerospace composites. nist.gov

Table 2: Influence of Monomer Structure on Polyimide Properties

Structural Feature in DiamineEffect on Polymer PropertyExample Application
Rigid Biphenyl CoreIncreases thermal stability and mechanical strengthHigh-temperature structural components
Flexible Linkages (e.g., -CH2-)Improves solubility and processabilitySolution-cast films and coatings
Fluorine Groups (-CF3)Lowers dielectric constant and water absorptionMicroelectronic insulation
Ester Groups (-COO-)Increases crystallinity, reduces dipole mobilityLow-loss dielectric materials

A summary of general principles for tailoring polymer properties. Source: researchgate.netnih.govnist.gov

Dynamic and Self-Healing Polymeric Materials

A frontier in polymer science is the development of materials that can autonomously repair damage, thereby extending their lifespan and improving sustainability. nih.govornl.gov This "self-healing" capability is often achieved by incorporating dynamic bonds into the polymer network. nih.gov These can be non-covalent interactions, like hydrogen bonds or π-π stacking, or dynamic covalent bonds, which can break and reform under specific stimuli like heat or light. nih.govresearchgate.net

The molecular structure of 4,4'-Bis(aminomethyl)biphenyl is well-suited for creating such dynamic materials.

Dynamic Covalent Bonds: The primary amine groups can react reversibly with aldehydes or ketones to form imine bonds (-C=N-). This dynamic chemistry allows the polymer network to rearrange and repair damage when a stimulus is applied. nih.gov Another avenue is the use of dynamic B-O bonds, such as boronic esters, which have been successfully used to create healable and reprocessable polymers. rsc.org

Non-Covalent Interactions: The electron-rich biphenyl core is capable of engaging in π-π stacking interactions. These interactions can act as reversible crosslinks, providing a mechanism for self-healing as the aromatic rings re-stack across a damaged interface. nih.gov

By combining different types of dynamic bonds, materials can be designed that exhibit both high mechanical toughness and rapid self-healing rates, overcoming the common trade-off between these two properties. nih.govornl.gov The integration of 4,4'-Bis(aminomethyl)biphenyl into polymer backbones thus opens up possibilities for creating robust, healable, and reprocessable materials for a wide array of advanced applications. nih.gov

Porous Materials and Frameworks

The utility of 4,4'-Bis(aminomethyl)biphenyl 2HCl is prominently featured in the development of porous materials. These materials are characterized by a network of pores and channels, which provide a high surface area and tunable properties for a range of applications.

Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While direct use of 4,4'-Bis(aminomethyl)biphenyl in its dihydrochloride (B599025) form for MOF synthesis is less common due to the protonated amine groups, its derivatives and related biphenyl diamine ligands are instrumental. The aminomethyl groups can be chemically modified to introduce other functionalities suitable for coordination with metal centers.

The functionalization of MOFs can be achieved either by pre-synthetic modification of the ligand or post-synthetic modification of the framework. For instance, the amine groups of 4,4'-Bis(aminomethyl)biphenyl can be converted into other coordinating groups like carboxylates or triazoles, which then readily react with metal salts to form stable MOF structures. This approach allows for the incorporation of the rigid biphenyl backbone, influencing the porosity and thermal stability of the resulting framework.

Research has shown that biphenyl-dicarboxylate linkers, which can be conceptually derived from 4,4'-Bis(aminomethyl)biphenyl, are used to generate a variety of MOFs with diverse structural types, ranging from 2D networks to complex 3D interpenetrated frameworks. acs.orgrsc.org For example, four novel MOFs were synthesized using 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid as the ligand, demonstrating how substitutions on the biphenyl core can fine-tune the resulting framework's topology and properties. rsc.org One of these MOFs exhibited selective gas adsorption capabilities. rsc.org

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are constructed entirely from organic building blocks linked by strong covalent bonds. researchgate.netnih.govdoi.org These materials are of great interest due to their high stability, low density, and tunable porosity. doi.orgnih.govmdpi.com

4,4'-Bis(aminomethyl)biphenyl serves as a crucial linear or "strut" type building block in the synthesis of COFs and POPs. The diamine functionality allows it to react with multitopic aldehydes or other complementary building blocks to form extended, porous networks. The rigidity of the biphenyl unit helps in the formation of well-defined, crystalline COF structures and provides a high degree of permanence to the porosity in amorphous POPs.

For instance, imine-linked COFs are commonly synthesized through the Schiff base condensation reaction between an amine and an aldehyde. nih.gov 4,4'-Bis(aminomethyl)biphenyl can be used as the amine component in such reactions. The resulting imine bonds are often reversible, which facilitates the error-checking and self-healing processes necessary for the formation of a crystalline framework.

The table below summarizes the role of biphenyl-based linkers in the synthesis of various COFs.

COF NameAmine MonomerAldehyde MonomerLinkage TypeResulting Framework Properties
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine (TAPT)4,4′-biphenyldicarboxaldehyde (BPDCA)ImineCrystalline, porous network for CO2/CH4 separation. nih.gov
HHU-COF-21,3,5-tris-(4-aminophenyl)triazine (TAPT)2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde (OF-BPDCA)ImineFluorinated analog of HHU-COF-1. nih.gov
COF-1171,4-phenylenediureaTP (Triformylphloroglucinol)Imine (from Schiff-base condensation)Urea-linked COF. nih.gov
COF-1181,1′-(3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)diureaTP (Triformylphloroglucinol)Imine (from Schiff-base condensation)Urea-linked COF with a biphenyl core. nih.gov
BTT-TAPT-COF2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT)Benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT)Imine2D COF for visible-light-driven photocatalysis. rsc.org
BTT-TAPB-COF1,3,5-tris(4-aminophenyl)benzene (TAPB)Benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT)Imine2D COF for visible-light-driven photocatalysis. rsc.org

By combining linear diamines like 4,4'-Bis(aminomethyl)biphenyl with trigonal or tetrahedral aldehyde building blocks, it is possible to construct 2D or 3D frameworks with varying pore sizes. The dimensions of the pores can be systematically adjusted by using biphenyl derivatives with different substituents or by changing the length of the linker. This "bottom-up" approach to synthesis allows for a high degree of control over the material's properties.

Coordination Polymers based on Biphenyl Diamine Ligands

Coordination polymers are formed by the self-assembly of metal ions and organic ligands. nih.govijprs.com Similar to MOFs, the synthesis of coordination polymers using 4,4'-Bis(aminomethyl)biphenyl often involves its derivatization to introduce suitable coordinating groups. The resulting ligands can then coordinate to various metal centers, leading to the formation of 1D, 2D, or 3D structures. acs.orgnih.gov

The flexibility of the C-C single bond between the two phenyl rings in the biphenyl core allows for some rotational freedom, which can accommodate the coordination preferences of different metal ions. nih.gov This can lead to a rich structural diversity in the resulting coordination polymers. For example, studies on biphenyl-dicarboxylate linkers have shown that they can adopt multiple coordination modes, resulting in a variety of network topologies. nih.gov

The following table presents examples of coordination polymers synthesized from biphenyl-based ligands.

Compound FormulaMetal IonBiphenyl-based LigandDimensionalityKey Structural Feature
{[Ag2(L)2(Mo4O13)·(CH3CN)]}nAg(I)bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L)2D(2,3,3,3,4)-connected net topology. nih.gov
{[Zn(L)(1,4-bdc)2·2(1,4-H2bdc)]}nZn(II)bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L)3D-
{[Cd(L)(1,4-bdc)0.5]}nCd(II)bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane (L)3D-
[Mn2(μ4-H2L1)2(phen)2]n·4nH2OMn(II)3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H4L1)3DMetal-Organic Framework. acs.orgnih.gov
[Zn(μ2-H2L1)(μ2-4,4′-bipy)]nZn(II)3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H4L1)3DInterpenetrated net. acs.orgnih.gov

Adsorption and Separation Applications of Porous Materials

A primary application of porous materials synthesized from 4,4'-Bis(aminomethyl)biphenyl and its derivatives is in adsorption and separation processes. doi.org The high surface area and well-defined pore structures of these materials make them excellent candidates for the selective capture of gases and other molecules.

For instance, COFs and POPs with tailored pore sizes and surface chemistries can be used for gas storage (e.g., hydrogen and methane) and for the separation of gas mixtures like CO2/N2 or CO2/CH4. nih.govgoogle.com The introduction of specific functional groups within the pores can enhance the selectivity for certain molecules. For example, the amine groups in a framework can interact favorably with acidic gases like CO2.

One study reported on a mixed-matrix membrane formed by adding a porous organic polymer to a polysulfone matrix, which resulted in a 126% increase in CO2 permeability during gas separation. rsc.org Another example is a MOF that demonstrated selective adsorption of cationic dyes. rsc.org Furthermore, viologen-based porous ionic polymers have been shown to be effective catalysts for CO2 fixation. rsc.org

Role in Catalysis and Ligand Design

Development of Biphenyl (B1667301) Diamine-Derived Ligands for Metal Catalysis

The diamine structure of 4,4'-bis(aminomethyl)biphenyl is a foundational element for synthesizing a variety of ligands for transition metal catalysis. The biphenyl unit provides a rigid backbone, which is crucial for creating a well-defined coordination sphere around a metal center. This rigidity can lead to high levels of stereocontrol in asymmetric reactions. nih.govbohrium.com The aminomethyl groups can be readily functionalized, for instance, by reaction with chlorodiphenylphosphine (B86185) to create bidentate phosphine (B1218219) ligands. researchgate.net These ligands, often of the P,N,N- or P,N,N,P-type, are instrumental in various catalytic transformations. researchgate.netresearchgate.net

A significant application of biphenyl diamine derivatives is in the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The axially chiral biphenyl backbone is a common motif in highly effective chiral ligands. nih.govbohrium.com By introducing chirality, either through the biphenyl axis (atropisomerism) or by incorporating chiral substituents on the amine nitrogens, ligands derived from structures like 4,4'-bis(aminomethyl)biphenyl can induce high levels of enantioselectivity in metal-catalyzed reactions. nih.govresearchgate.net

For example, chiral diamines are crucial components in ruthenium-based catalysts for the asymmetric transfer hydrogenation of ketones and imines, a process that yields chiral alcohols and amines with high enantiomeric excess. sigmaaldrich.cnacs.orgresearchgate.net Similarly, chiral diphosphine ligands based on biphenyl backbones are highly effective in the asymmetric hydrogenation of various prochiral substrates, including ketoesters and acrylates. nih.govbohrium.comnih.gov The design of these ligands often involves creating C2-symmetric structures, which can simplify the analysis of catalytic mechanisms and often leads to higher enantioselectivities. nih.govbohrium.com

The synthesis of these chiral ligands can be challenging, often requiring resolution of racemic mixtures or complex atroposelective strategies to control the axial chirality. nih.govnih.gov Researchers have developed methods like central-to-axial chirality transfer to achieve highly diastereoselective syntheses of bridged biphenyl phosphine ligands, avoiding the need for classical resolution. nih.govbohrium.com

The versatility of the 4,4'-bis(aminomethyl)biphenyl backbone allows for its incorporation into ligands tailored for specific catalytic reactions. By modifying the substituents on the amine or by creating more complex, multidentate structures, ligands can be optimized for activity and selectivity in various transformations.

Hydrogenation Reactions: Ruthenium complexes containing chiral diamine and diphosphine ligands are renowned for their high efficiency in the asymmetric hydrogenation of ketones and olefins. nih.govnih.govnih.gov The electronic and steric properties of the biphenyl backbone can be tuned to complement specific substrates, leading to high enantioselectivities. nih.gov For instance, iridium complexes with polymeric chiral diamine ligands have shown exceptional activity and recyclability in the asymmetric transfer hydrogenation (ATH) of ketones. acs.org

Cross-Coupling Reactions: Palladium complexes bearing phosphine ligands derived from biphenyl amines have been investigated for their catalytic activity in Suzuki cross-coupling reactions. researchgate.net The design of these ligands can influence the stability and activity of the palladium catalyst.

C-H Activation: While less directly documented for 4,4'-bis(aminomethyl)biphenyl itself, related chiral ligands based on binaphthyl scaffolds, which share the principle of axial chirality, have been developed for palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. acs.org Bifunctional ligands, which contain both a metal-binding site and a basic group, are particularly effective in these transformations. nih.gov

The following table summarizes the application of biphenyl diamine-derived ligands in various catalytic reactions.

Catalytic ReactionMetalLigand TypeSubstrate ExampleOutcome
Asymmetric HydrogenationRu, RhChiral DiphosphineProchiral ketones, olefinsHigh enantioselectivity. nih.govnih.gov
Asymmetric Transfer HydrogenationRu, IrChiral DiamineKetones, IminesHigh yields and enantioselectivities. sigmaaldrich.cnacs.org
Suzuki Cross-CouplingPdBis(diphenylphosphino)amineAryl halides, boronic acidsCatalytic activity demonstrated. researchgate.net
Asymmetric C-H ActivationPdChiral Amino Acid-typeBenzylamidesEnantioenriched benzazepines. acs.org

Organocatalysis Utilizing Amine Functionalities

The amine groups of 4,4'-Bis(aminomethyl)biphenyl and its derivatives can also be utilized directly in organocatalysis, where a small organic molecule accelerates a reaction without the involvement of a metal. Chiral diamines and their derivatives are employed in a variety of stereoselective organic syntheses. researchgate.net For example, cinchona-derived organocatalysts have been used in the asymmetric isomerization of butenolides, although this is a different structural class. nih.gov The fundamental principle involves the amine functionality acting as a Brønsted base or forming chiral intermediates like enamines or iminium ions to control the stereochemical outcome of a reaction. While specific examples utilizing 4,4'-Bis(aminomethyl)biphenyl as a primary organocatalyst are not extensively documented in the provided search results, the presence of two primary amine groups on a rigid scaffold makes it a plausible candidate for the development of bifunctional organocatalysts.

Mechanistic Investigations in Catalytic Reactions

Understanding the mechanism of a catalytic reaction is crucial for optimizing catalyst performance and developing new catalysts. For reactions involving ligands derived from diamines and biphenyls, several mechanistic aspects have been explored.

In the asymmetric hydrogenation of ketones catalyzed by Ru(II)-diphosphine-diamine complexes, a metal-ligand bifunctional mechanism is often proposed. nih.gov In this mechanism, the reaction does not occur in the inner coordination sphere of the metal. Instead, a hydride on the ruthenium and a proton from one of the N-H groups of the diamine ligand are transferred simultaneously to the ketone's C=O bond through a six-membered pericyclic transition state. nih.gov The NH₂ unit of the diamine ligand plays a pivotal role in this process. nih.gov Isotope effect studies have shown that dual mechanisms can be in operation, depending on the reaction conditions, particularly the presence or absence of a base. nih.gov

In palladium-catalyzed C-H functionalization reactions, mechanistic studies have revealed the importance of the ligand structure and the role of additives. For instance, in some C-H arylations, the in situ mono-oxidation of a bidentate bis-phosphine ligand was found to be critical for forming the active catalyst. nih.gov The resulting bis-phosphine mono-oxide acts as a hemilabile, bidentate ligand. nih.gov In other Pd-catalyzed reactions, mechanistic studies suggest the involvement of specific intermediates, such as (η³-benzyl)palladium(II) complexes in the C-H activation of indoles. researchgate.net

The rigidity of the biphenyl backbone in ligands is key to creating a stable and predictable chiral environment around the metal, which is essential for efficient chirality transfer during the catalytic cycle. nih.govacs.org

Derivatization and Functionalization Strategies

Modification of Amine Functionalities for Specific Applications

The primary aminomethyl groups are the most reactive sites on the 4,4'-Bis(aminomethyl)biphenyl molecule and serve as key handles for a variety of chemical transformations. These modifications are crucial for building larger, more complex structures or for introducing new functionalities that dictate the final application of the derivative.

Common strategies for modifying the amine groups include N-alkylation, N-acylation, and imine formation. Reductive amination, for instance, is a powerful method for converting the primary amines into secondary or tertiary amines. This reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.orgrsc.org This process avoids the over-alkylation that can be problematic with direct alkylation using alkyl halides. rsc.org

N-acylation is another fundamental derivatization reaction, where the amine groups react with acyl chlorides or anhydrides to form stable amide linkages. This is the foundational reaction for the synthesis of polyamides, a class of high-performance polymers. The reaction introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

Furthermore, the primary amines can undergo condensation with aldehydes to form imines (Schiff bases). ossila.com These imine-containing derivatives are valuable in the development of sensors and dynamic chemical systems. Other specialized derivatization includes reactions with isothiocyanates to form thioureas or participation in multicomponent reactions like the Kabachnik-Fields reaction to synthesize α-aminophosphonates, which have applications as metal chelators and flame retardants. nih.govsigmaaldrich.com

Table 1: Key Reactions for Modifying Amine Functionalities

Reaction Type Reagents Functional Group Formed Key Features & Applications
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary or Tertiary Amine Controlled N-alkylation; synthesis of ligands, catalysts. rsc.orgrsc.org
N-Acylation Acyl Chloride, Anhydride Amide Forms stable amide bonds; precursor to polyamides.
Imine Condensation Aldehyde, Ketone Imine (Schiff Base) Reversible linkage; used in sensors, dynamic polymers. ossila.com
Kabachnik-Fields Reaction Aldehyde, Dialkyl Phosphite α-Aminophosphonate Introduces phosphorus; applications in flame retardants, chelating agents. nih.gov

Introduction of Diverse Functional Groups onto the Biphenyl (B1667301) Scaffold

Beyond modifying the terminal amine groups, the biphenyl scaffold itself can be functionalized to fine-tune the electronic and steric properties of the molecule. Electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are the primary methods for introducing new substituents onto the two phenyl rings. masterorganicchemistry.com

The directing effect of the existing aminomethyl groups is a critical consideration. The -CH₂NH₂ group is an activating, ortho-, para-director. However, under the acidic conditions of the dihydrochloride (B599025) salt or in many electrophilic substitution reactions, the amine is protonated to -CH₂NH₃⁺, which is a deactivating, meta-directing group. Therefore, reaction outcomes can be controlled by managing the protonation state of the amines, often through the use of protecting groups.

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces nitro (-NO₂) groups. The nitro groups are strongly deactivating and can be subsequently reduced to form additional amine functionalities. rsc.orgstackexchange.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst introduces halogen atoms (e.g., -Br, -Cl) onto the ring. youtube.com These halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions.

Sulfonation: Treatment with fuming sulfuric acid can install sulfonic acid (-SO₃H) groups, which can enhance water solubility and introduce acidity.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, provide a versatile platform for creating carbon-carbon or carbon-heteroatom bonds. rsc.orgmdpi-res.com For these reactions to be effective, the biphenyl scaffold is typically pre-functionalized, often with halogen atoms. For example, a brominated 4,4'-bis(aminomethyl)biphenyl derivative could react with an arylboronic acid (Suzuki coupling) to append new aryl groups, or with a terminal alkyne (Sonogashira coupling) to introduce acetylenic units, thereby extending the π-conjugated system. acs.orgrhhz.net

Table 2: Strategies for Functionalizing the Biphenyl Scaffold

Reaction Type Typical Reagents Introduced Group Purpose and Subsequent Use
Electrophilic Nitration HNO₃ / H₂SO₄ Nitro (-NO₂) Deactivates the ring; can be reduced to an amine group (-NH₂). stackexchange.combldpharm.com
Electrophilic Halogenation Br₂ / FeBr₃ Bromo (-Br) Provides a reactive handle for cross-coupling reactions. youtube.com
Suzuki Cross-Coupling Arylboronic Acid, Pd Catalyst Aryl Group Extends π-conjugation, builds biaryl structures. rsc.orgmdpi-res.com
Sonogashira Cross-Coupling Terminal Alkyne, Pd/Cu Catalyst Alkynyl Group Introduces linear, rigid linkers into the structure. rsc.org

Synthesis of Advanced Intermediates and Precursors

Due to its bifunctional nature and rigid biphenyl core, 4,4'-Bis(aminomethyl)biphenyl 2HCl is an excellent building block for synthesizing advanced intermediates and macromolecular precursors. Its primary use is as a diamine monomer in step-growth polymerization.

When reacted with diacyl chlorides or dicarboxylic acids, it forms high-performance polyamides. Similarly, condensation with dianhydrides yields polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. ossila.com Analogous structures like 4,4'-Bis(3-aminophenoxy)biphenyl (B1279746) are widely used for similar purposes, highlighting the utility of biphenyl diamines in creating robust polymer matrices. ossila.com

The compound is also a precursor for synthesizing macrocycles. By reacting it under high-dilution conditions with a bifunctional linker molecule (e.g., a dialdehyde (B1249045) or diacyl chloride), macrocyclic structures can be formed. These macrocycles can act as host molecules in supramolecular chemistry, capable of recognizing and binding specific guest ions or molecules. The defined geometry of the biphenyl unit provides a rigid and predictable component for constructing these complex architectures.

Furthermore, derivatization of the amine groups can lead to advanced intermediates for other applications. For example, reaction with ethylenediamine (B42938) followed by reduction can produce ligands with multiple coordination sites, suitable for creating stable metal complexes. The reaction with aldehydes to form imines can yield fluorescent thin films capable of detecting acidic or basic vapors like hydrogen chloride and ammonia. ossila.com

In essence, this compound serves as a versatile starting material, enabling access to a wide array of linear polymers, complex macrocycles, and functionalized small molecules that are precursors for materials with tailored properties.

Computational and Theoretical Studies

Molecular Dynamics Simulations of Biphenyl-Based Systems

Research on biphenyl (B1667301) derivatives demonstrates that the conformational flexibility, particularly the torsion angle between the two phenyl rings, is a critical factor determining the macroscopic properties of materials derived from them. researchgate.net Simulations can track the persistence and fluxionality of hydrogen bonds and other non-covalent interactions, which are crucial in the formation of larger aggregates or polymer structures. nih.gov While classical molecular dynamics does not describe electronic properties directly, it provides the necessary structural ensembles for further quantum mechanical calculations. chemrxiv.org The use of all-atom force fields, such as CHARMM36, allows for detailed simulations of these systems in various environments, including in solution. nih.gov Differentiable molecular simulations represent an emerging technique to refine force fields specifically for complex systems by optimizing parameters to better match experimental or higher-level simulation data. rsc.org

Table 1: Typical Parameters for a Molecular Dynamics Simulation of a Biphenyl-Based System
ParameterDescriptionTypical Value/Method
Force FieldA set of parameters and equations used to describe the potential energy of the system.CHARMM36, OPLS, AMBER
Solvent ModelRepresentation of the solvent environment.Explicit (e.g., TIP3P, SPC/E) or Implicit (e.g., GBNeck2) nih.govrsc.org
EnsembleThe statistical ensemble that defines the thermodynamic state of the system.NPT (constant Number of particles, Pressure, Temperature) or NVT (constant Number of particles, Volume, Temperature)
Simulation TimeThe total time duration of the simulation.Nanoseconds (ns) to microseconds (µs) nih.gov
TemperatureThe temperature at which the simulation is run.Typically room temperature (e.g., 298 K or 300 K)

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become one of the most powerful and widely used quantum chemical methods for investigating the electronic structure of molecules. q-chem.compsicode.org It offers a favorable balance between computational cost and accuracy, making it suitable for systems ranging from small molecules to large nanostructures. chemrxiv.orgq-chem.com DFT calculations are based on the principle that the energy of a system is a universal functional of its electron density. psicode.org

For 4,4'-Bis(aminomethyl)biphenyl 2HCl, DFT calculations can provide precise information about its optimized geometric structure, including bond lengths, bond angles, and the crucial dihedral angle between the biphenyl rings. youtube.com These calculations are also used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and optical properties. rsc.org Furthermore, DFT can generate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. rsc.orgnih.gov Time-dependent DFT (TD-DFT) extends these capabilities to study excited states, allowing for the prediction of UV-Vis absorption and emission spectra. rsc.orgnih.gov

Table 2: Representative Electronic Properties of Biphenyl Derivatives Calculated by DFT
PropertyDescriptionSignificance
Optimized GeometryThe lowest energy arrangement of atoms (bond lengths, angles).Provides the most stable 3D structure of the molecule. youtube.com
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and electronic transitions. rsc.org
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility. nih.gov
Molecular Electrostatic Potential (MEP)Represents the charge distribution on the molecule's surface.Identifies reactive sites for electrophilic and nucleophilic attack. rsc.orgnih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry offers powerful tools to go beyond static pictures of molecules and explore the dynamic processes of chemical reactions. advancedsciencenews.com By mapping the potential energy surface of a reaction, methods like DFT can be used to identify reactants, products, intermediates, and the transition states that connect them. This provides profound mechanistic insights into how a reaction proceeds. rsc.org

For reactions involving this compound, such as polymerization to form polyamides or polyimides, computational chemistry can elucidate the step-by-step mechanism. Researchers can calculate the activation energies for different proposed pathways, thereby determining the most likely route for the reaction. Understanding the binding modes between reactants and any catalysts involved can lead to the rational design of more efficient catalytic systems. advancedsciencenews.com For instance, computational modeling can reveal subtle interactions, such as hydrogen bonding or steric hindrance, that control the selectivity and rate of a reaction. This knowledge is crucial for optimizing reaction conditions and improving the yield and quality of the final material.

Predictive Modeling for Material Design

A primary goal of computational chemistry is the in silico design of new materials with tailored properties, which can save significant time and resources compared to experimental trial-and-error approaches. advancedsciencenews.com By integrating data from MD simulations and DFT calculations, predictive models can be developed to forecast the macroscopic properties of materials derived from specific molecular building blocks.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 4,4'-Bis(aminomethyl)biphenyl 2HCl. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information. leah4sci.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for verifying the molecular framework. For this compound, the symmetrical nature of the molecule simplifies the spectra.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) core and the benzylic protons of the aminomethyl groups. Due to the formation of the dihydrochloride (B599025) salt, the protons of the aminomethyl group (-CH₂NH₃⁺) would appear as a downfield signal, typically shifted compared to the free base. The aromatic protons would present as a set of doublets, characteristic of a 4,4'-disubstituted biphenyl system. In studies of related biphenyl compounds, aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.org

¹³C NMR: The spectrum would show signals corresponding to the unique carbon atoms in the structure. Key signals would include those for the aminomethyl carbon, the four distinct carbons of the biphenyl backbone, and the carbon directly attached to the nitrogen.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity Notes
Aromatic (H2, H2', H6, H6')~7.7DoubletProtons adjacent to the other phenyl ring.
Aromatic (H3, H3', H5, H5')~7.5DoubletProtons adjacent to the -CH₂NH₃⁺ group.
Methylene (B1212753) (-CH₂)~4.1Singlet/BroadBenzylic protons, deshielded by the adjacent phenyl ring and ammonium (B1175870) group.
Ammonium (-NH₃⁺)VariableBroad SingletChemical shift is concentration and solvent dependent.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the ammonium group (N-H stretching and bending), the aromatic ring (C-H and C=C stretching), and the methylene groups (C-H stretching).

Key expected IR absorption bands include:

~3000 cm⁻¹ (broad): N-H stretching vibrations of the R-NH₃⁺ group.

~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1610, 1500, 1400 cm⁻¹: Aromatic C=C ring stretching.

~2900-2800 cm⁻¹: Methylene C-H stretching.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and formula. For this compound, the analysis would typically be performed on the free base, 4,4'-Bis(aminomethyl)biphenyl. The mass spectrum would show a prominent molecular ion peak [M]⁺ corresponding to the free base (C₁₄H₁₆N₂), and fragmentation patterns would likely involve the cleavage of the C-C bond between the methylene group and the phenyl ring.

Chromatographic Methods for Purity and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and separating it from any impurities or related substances. helixchrom.com

Reversed-phase HPLC is a commonly employed method for the analysis of non-volatile organic compounds like biphenyl derivatives. scielo.br A validated HPLC method can quantify the main component and detect potential impurities from the synthesis, such as starting materials or by-products. ijrpc.comresearchgate.net Research on similar compounds, like 4,4'-Bis(bromomethyl)biphenyl, often specifies HPLC as the method for assay determination. sigmaaldrich.com

A typical HPLC method for purity analysis would involve:

Column: A C18 stationary phase is commonly used for separating aromatic compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode.

Detection: UV detection is suitable due to the strong absorbance of the biphenyl chromophore, typically in the range of 220-260 nm. ijrpc.com

Interactive Data Table: Example HPLC Parameters for Biphenyl Compound Analysis

Parameter Condition Reference
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm; 3.5 µm) ijrpc.com
Mobile Phase A 0.05% v/v Orthophosphoric Acid in Water ijrpc.com
Mobile Phase B Acetonitrile ijrpc.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 220 nm or 254 nm ijrpc.comresearchgate.net
Column Temperature 25 °C researchgate.net

Method validation would include assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ) for any potential impurities. scielo.br

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can determine the onset temperature of thermal decomposition. Studies on polymers derived from biphenyl structures show high thermal stability, with decomposition often beginning above 400°C. researchgate.netresearchgate.net The TGA curve for the title compound would indicate its stability range and reveal mass loss steps corresponding to the loss of HCl and subsequent decomposition of the organic moiety. impactfactor.org

Differential Scanning Calorimetry (DSC): DSC detects heat flow changes associated with thermal events like melting, crystallization, and glass transitions. A DSC scan of this compound would show an endotherm corresponding to its melting or decomposition point, providing crucial information about its physical state and stability.

These analyses are critical for defining the processing and storage conditions for the material.

Advanced Microscopy for Material Morphology

Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology, particle size, and crystal habit of the solid material.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the crystalline powder. researchgate.net It can reveal details about the shape (e.g., needles, plates, prisms) and size distribution of the crystals, which can influence bulk properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM): For nanomaterials or to observe internal crystalline features, TEM is employed. For highly crystalline organic compounds, techniques like low-dose high-resolution TEM (HRTEM) can even resolve the atomic lattice, although such materials can be sensitive to damage from the electron beam. nih.gov

Imaging the crystals of this compound with these methods would provide a visual understanding of its solid-state form, complementing the structural data obtained from X-ray diffraction.

Future Perspectives and Emerging Research Directions

Integration in Multifunctional Materials

The unique structure of 4,4'-bis(aminomethyl)biphenyl makes it an ideal candidate for incorporation into multifunctional materials, where a single material exhibits multiple properties. Its diamine nature allows it to be a monomer for the synthesis of advanced polymers and frameworks.

One of the most promising areas is in the development of high-performance polymers. Polyimides derived from biphenyl (B1667301) diamines are known for their exceptional thermal and chemical resistance. ossila.com For instance, polyimides synthesized from the related monomer 4,4'-bis(3-aminophenoxy)biphenyl (B1279746) have demonstrated shape-memory properties, which are promising for applications like thermal actuators. ossila.com The integration of 4,4'-bis(aminomethyl)biphenyl into polymer structures such as poly(aryl ether-bisketone)s could lead to materials with high glass-transition and melting temperatures, along with improved solvent resistance. psu.edu

Another significant direction is the use of this compound as a linker in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). nih.govdeakin.edu.au The biphenyl core provides rigidity, while the aminomethyl groups can coordinate with metal ions. This can lead to the formation of porous materials with tailored properties for applications in catalysis, gas storage, and separation. For example, coordination polymers built from biphenyl-dicarboxylate linkers have shown diverse structural features, including interpenetrated networks, and have been successfully used as recyclable heterogeneous catalysts. nih.gov The chirality that can arise from the rotation of the biphenyl rings offers possibilities for creating chiral MOFs for enantioselective separations and catalysis. deakin.edu.au

Furthermore, the non-covalent interactions, such as π-π stacking, that can occur between the biphenyl moieties in crosslinked polymers are an emerging area of interest. nih.gov These interactions can act as non-covalent crosslinks, influencing the material's network properties in unexpected ways and opening avenues for creating novel gels and elastomers. nih.gov

Sustainable Synthesis and Application Development

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, focusing on environmentally benign processes and the use of renewable resources. worktribe.com The development of sustainable synthesis routes for 4,4'-bis(aminomethyl)biphenyl and its derivatives is a key research objective.

Current industrial synthesis of similar aromatic amines often involves multi-step processes with harsh reaction conditions. google.comgoogle.com Future research will likely focus on developing catalytic systems that are more efficient and environmentally friendly. This includes the use of catalysts that can be easily recovered and recycled, and the use of greener solvents, such as water or bio-derived solvents. google.comnih.gov Microwave-assisted synthesis in water has been shown to be an expeditious and sustainable method for preparing related nitrogen-containing heterocyclic compounds like benzopyrazines. nih.govresearchgate.net

A significant leap forward would be the synthesis of the biphenyl core from biomass-derived feedstocks. mdpi.com Researchers have already demonstrated metal-free, persulfate-promoted methods to create substituted biphenyl compounds from biomass-derived triacetic acid lactone in water. rsc.org Other approaches include the dimerization of bio-derived compounds like 2-methylfuran (B129897) or the enzymatic dimerization of molecules like vanillin (B372448) and eugenol (B1671780) to produce biphenyl structures that can be further functionalized. researchgate.netrsc.org These methods represent a shift away from fossil-fuel-based starting materials, contributing to a more sustainable chemical industry. rsc.org The ultimate goal is to develop one-pot or tandem reactions that convert renewable starting materials into valuable diamines like 4,4'-bis(aminomethyl)biphenyl with high atom economy and minimal waste. rsc.org

The table below summarizes potential green chemistry approaches for the synthesis of biphenyl-based diamines.

Synthesis StrategyStarting Material SourceKey Advantages
Catalytic HydrogenationPetroleum-based nitroaromaticsAvoids harsh reducing agents, potential for catalyst recycling. google.comgoogle.com
Microwave-Assisted SynthesisVariousRapid reaction times, often uses greener solvents like water. nih.gov
Biomass ConversionTriacetic acid lactone, furans, lignin (B12514952) derivativesUses renewable feedstocks, reduces reliance on fossil fuels. rsc.orgresearchgate.netrsc.org
Enzymatic DimerizationPhenolic compounds from biomassHigh selectivity, mild reaction conditions. rsc.org

Advanced Computational Design of Biphenyl-Based Systems

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and optimizing their properties. tuwien.ac.atusc.edu For biphenyl-based systems, computational methods offer a powerful way to predict material behavior and guide experimental synthesis, thus saving time and resources. tuwien.at

Molecular dynamics (MD) simulations can be employed to understand the complex behavior of polymers containing the 4,4'-bis(aminomethyl)biphenyl unit. youtube.comcecam.org These simulations can predict macroscopic properties, such as glass transition temperature and mechanical modulus, by modeling the interactions between polymer chains at the atomic level. nih.govcecam.org For example, MD can help elucidate how the conformational flexibility of the biphenyl linker and the potential for intramolecular π-π interactions affect the final properties of a polymer network. nih.govresearchgate.net Software frameworks like Pysimm are making it easier to construct and simulate complex polymer models in silico. livecomsjournal.org

Density Functional Theory (DFT) is another powerful computational tool used to study the electronic structure and properties of molecules. jcsp.org.pk DFT calculations can be used to predict the reactivity of the aminomethyl groups, the conformational energy landscape of the biphenyl core, and the electronic properties (like HOMO-LUMO gaps) of resulting materials. eurjchem.com This information is crucial for designing materials with specific optical or electronic functions, such as those used in organic electronics or as photocatalysts. acs.org Computational studies have been successfully used to analyze the molecular electrostatic potential and dipole moments of various biphenyl derivatives, providing insights that can rationalize their interactions and properties. nih.gov

The integration of these computational tools into a holistic "advanced computational design" workflow allows for the in silico screening of vast numbers of potential structures before any are synthesized in the lab. tuwien.ac.at This approach enables a rational design strategy, where materials are engineered from the molecule up to possess desired functionalities, whether for high-strength composites, selective membranes, or novel catalytic systems.

The table below outlines key computational methods and their applications in designing biphenyl-based materials.

Computational MethodApplication AreaPredicted Properties
Molecular Dynamics (MD)Polymer physics, material scienceGlass transition temperature, mechanical modulus, swelling behavior, chain conformation. nih.govyoutube.com
Density Functional Theory (DFT)Quantum chemistry, electronic materialsMolecular geometry, reaction energetics, dipole moments, electronic band structure. jcsp.org.pkeurjchem.com
Parametric ModelingArchitectural and structural designOptimization of structural forms and material use based on performance criteria. researchgate.net

Q & A

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Perform Hammett analysis to correlate substituent electronic parameters (σ\sigma) with coupling rates.
  • Use X-ray crystallography to resolve steric clashes in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Optimize ligand-to-metal ratios to favor para- over meta-substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.